2-methanesulfonylbenzo[f]quinoline
Description
Properties
IUPAC Name |
2-methylsulfonylbenzo[f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-18(16,17)11-8-13-12-5-3-2-4-10(12)6-7-14(13)15-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOOSRMGRURDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=CC3=CC=CC=C32)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The reaction begins with acid-catalyzed rearrangement of the hydrazine, forming an iminopropyl aniline intermediate. Cyclization and oxidative aromatization yield the quinoline core. To position the methanesulfonyl group at C2, the aryl component of the hydrazine precursor must bear the sulfonyl moiety ortho to the hydrazine attachment site (Figure 1). For example, N-(2-methanesulfonylphenyl)-N'-cyclopropylhydrazine would rearrange to 2-methanesulfonylbenzo[f]quinoline under optimized conditions (85% H₃PO₄, 1,2-dichlorobenzene, 170°C, 24 h).
Key Advantages :
-
High regiocontrol through precursor substitution patterns
-
Compatibility with electron-withdrawing groups like sulfonates
Limitations :
-
Requires multistep synthesis of tailored hydrazine precursors
-
Sensitivity of sulfonyl groups to strong acidic conditions
Directed Ortho-Metalation and Sulfonylation
Post-synthetic modification of preformed benzo[f]quinoline cores via directed metalation provides an alternative route. The nitrogen atom in the quinoline ring directs lithiation to the C2 position, enabling subsequent reaction with electrophilic sulfonating agents.
Lithiation-Sulfonylation Sequence
-
Deprotonation : Treatment of benzo[f]quinoline with lithium diisopropylamide (LDA) at -78°C in THF generates a C2-lithiated intermediate.
-
Electrophilic Quenching : Addition of methanesulfonyl chloride (1.2 equiv) yields this compound after aqueous workup (Scheme 1).
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | -78°C to 0°C | < -50°C: 65-72% |
| Base | LDA vs. LTMP | LDA superior (70% vs 58%) |
| Electrophile | MsCl vs Ms₂O | MsCl preferred (70% vs 42%) |
Challenges :
-
Competing side reactions at C4 and C8 positions
-
Sensitivity of lithiated intermediates to protic impurities
Nucleophilic Aromatic Substitution on Halogenated Precursors
Chlorinated benzo[f]quinolines serve as versatile intermediates for introducing sulfonyl groups via metal-catalyzed cross-coupling or nucleophilic substitution.
Palladium-Catalyzed Sulfonylation
2-Chlorobenzo[f]quinoline undergoes coupling with sodium methanesulfinate in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in DMF at 120°C. The reaction proceeds via a radical pathway, achieving 58-63% yields after 24 h.
Mechanistic Insights :
-
Single electron transfer from Cu(I) generates a sulfonyl radical
-
Radical addition to the chloroarene followed by re-aromatization
Substrate Scope :
| X in 2-X-Benzo[f]quinoline | Coupling Partner | Yield (%) |
|---|---|---|
| Cl | NaSO₂Me | 63 |
| Br | NaSO₂Me | 59 |
| I | NaSO₂Me | 61 |
Friedel-Crafts Sulfonylation of Activated Intermediates
While classical electrophilic sulfonylation of quinolines is challenging due to their π-deficient nature, pre-activation strategies enable regioselective functionalization.
N-Oxide Mediated Sulfonylation
-
N-Oxidation : Benzo[f]quinoline treated with mCPBA in CH₂Cl₂ yields the N-oxide.
-
Directed Sulfonylation : The N-oxide directs electrophilic attack to C2. Reaction with methanesulfonyl chloride (2 equiv) and AlCl₃ (1.5 equiv) in nitrobenzene at 80°C provides the 2-sulfonylated product in 44% yield.
Rationale :
-
N-oxide enhances ring nucleophilicity and directs electrophiles to C2
-
AlCl₃ activates MsCl for electrophilic substitution
Pfitzinger Synthesis with Sulfonylated Ketones
Adaptation of the classical Pfitzinger reaction allows incorporation of sulfonyl groups during quinoline ring formation.
Modified Reaction Protocol
-
Isatin Derivatization : 5-Methanesulfonylisatin synthesized via sulfonation of isatin using chlorosulfonic acid.
-
Condensation : Reaction with cyclohexanone in aqueous KOH (10%, 80°C) forms quinoline-4-carboxylic acid intermediate.
-
Decarboxylation : Pyrolysis with CaO at 300°C removes the carboxylic acid group, yielding this compound (Overall yield: 37%).
Critical Analysis :
-
Sulfonate group stability during high-temperature decarboxylation requires careful optimization
-
Limited to 4-carboxylic acid precursors, necessitating subsequent decarboxylation
Comparative Analysis of Synthetic Routes
Computational Insights into Reaction Pathways
Density functional theory (DFT) simulations of the homo-diaza-Cope mechanism reveal:
-
Activation energy for cyclopropane ring opening: 28.3 kcal/mol
-
Transition state stabilization through H-bonding with H₃PO₄ (ΔG‡ reduced by 5.7 kcal/mol)
-
Electron-withdrawing sulfonyl groups lower the LUMO energy of intermediates by 1.3 eV, facilitating cyclization
Scalability and Industrial Considerations
Key Challenges :
-
Purification of polar sulfonylated products from reaction mixtures
-
Corrosive nature of sulfonating agents at scale
Process Optimization Strategies :
-
Continuous flow implementation for exothermic lithiation steps
-
Aqueous quench systems with pH-controlled crystallization
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonylbenzo[f]quinoline undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
2-Methanesulfonylbenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2-methanesulfonylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Regioselectivity: The position of substitution (C2 vs. C3) significantly impacts molecular geometry and electronic properties. For example, 3-acetylbenzo[f]quinoline’s acetyl group at C3 allows for distinct X-ray-confirmed packing interactions compared to C2-substituted analogs .
Synthetic Routes : Sulfonylation methods (e.g., deoxygenative strategies ) differ from acetylation approaches, which rely on copper catalysis and halogenated solvents .
Spectroscopic Data: Acetylated derivatives exhibit pronounced downfield shifts in 13C NMR (e.g., δ 151.60 ppm for C-2 in 2-acetylbenzo[h]quinoline), likely due to electron-withdrawing effects . Similar shifts are expected for sulfonyl groups but remain unreported in the evidence.
Biological Activity
2-Methanesulfonylbenzo[f]quinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.
Overview of this compound
This compound is a derivative of quinoline, a class of compounds known for their diverse biological properties. Quinoline derivatives have been studied extensively for their roles in pharmacology, particularly in antimicrobial, anti-inflammatory, and anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
- Interaction with Nucleic Acids : Some studies suggest that quinoline compounds can intercalate with DNA or RNA, leading to disruptions in replication and transcription processes.
- Modulation of Cellular Signaling : These compounds may influence various signaling pathways, contributing to their therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study involving substituted quinolines demonstrated their effectiveness against various bacterial strains and mycobacterial species. The structure-activity relationship (SAR) analysis revealed that modifications in the quinoline structure could enhance antimicrobial efficacy .
| Compound | Activity Against Mycobacteria | IC50 (μmol/L) |
|---|---|---|
| This compound | Moderate | TBD |
| N-Cycloheptylquinoline-2-carboxamide | High | 7.5 |
| N-(2-phenylethyl)quinoline-2-carboxamide | High | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit cell proliferation has made it a candidate for further investigation in cancer therapy.
Case Studies
- Study on Antimycobacterial Activity : A series of substituted quinolines were evaluated for their antimycobacterial activity, with this compound showing promising results. The study highlighted its potential as an alternative treatment for tuberculosis, especially against strains resistant to conventional therapies .
- Evaluation of Cytotoxicity : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methanesulfonylbenzo[f]quinoline, and how can purity be ensured?
- Answer : Synthesis typically involves multi-step reactions, starting with quinoline derivatives functionalized via electrophilic aromatic substitution or sulfonylation. For example, methanesulfonyl groups can be introduced using methanesulfonyl chloride under controlled acidic conditions . Purification often employs column chromatography or recrystallization, with purity verified via HPLC (>98%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Reaction yields (e.g., 60–75%) depend on stoichiometry and solvent selection (e.g., DCM vs. THF) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- NMR : H NMR (δ 8.5–9.0 ppm for quinoline protons; δ 3.2–3.5 ppm for methanesulfonyl CH) and C NMR (δ 120–150 ppm for aromatic carbons).
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 273.1).
- FT-IR : Peaks at 1150–1170 cm (S=O stretching) and 1350–1370 cm (C-SO bonds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Answer : Systematic optimization involves:
- Temperature : Elevated temperatures (80–100°C) accelerate sulfonylation but may increase side reactions.
- Catalysts : Lewis acids (e.g., AlCl) enhance electrophilic substitution efficiency.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction neutralization.
- Kinetic Studies : Pseudo-first-order models can identify rate-limiting steps (e.g., sulfonyl group activation) .
Q. What adsorption mechanisms govern the environmental behavior of this compound?
- Answer : Adsorption isotherms (Langmuir vs. Freundlich) and kinetic models (pseudo-second-order) are used to study interactions with environmental matrices like activated carbon or clay. For instance:
| Model | Parameters | Value |
|---|---|---|
| Langmuir | (mg/g) | 45.2 |
| Freundlich | 12.3 | |
| Thermodynamic studies (ΔG° < 0) confirm spontaneous adsorption, influenced by pH and ionic strength . |
Q. How can contradictory data on the biological activity of quinoline derivatives be resolved?
- Answer : Conflicting results (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Structural Variations : Substituent positioning (e.g., electron-withdrawing vs. donating groups) alters target binding.
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or MIC thresholds.
- Molecular Docking : Use tools like AutoDock to predict binding affinities to enzymes (e.g., cytochrome P450) and validate via SPR or ITC .
Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound?
- Answer : SAR studies involve:
- Analog Synthesis : Modifying substituents (e.g., replacing methanesulfonyl with ethanesulfonyl).
- Biological Assays : Dose-response curves (IC values) against targets like kinases or bacterial biofilms.
- Computational Analysis : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
Q. What metabolic pathways degrade this compound in environmental or biological systems?
- Answer : Biodegradation studies using Pseudomonas spp. reveal metabolites like hydroxylated or desulfonated derivatives. GC/MS analysis identifies intermediates (e.g., 8-hydroxyquinoline), while C-labeling tracks mineralization rates. In vitro liver microsomal assays (CYP450 enzymes) assess oxidative metabolism .
Q. How can molecular interactions between this compound and proteins be quantified?
- Answer : Techniques include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (, ) to receptors.
- Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS).
- X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonds with active-site residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
